molecular formula C11H10ClN B1297726 2-Chloro-4,6-dimethylquinoline CAS No. 3913-18-6

2-Chloro-4,6-dimethylquinoline

Cat. No. B1297726
CAS RN: 3913-18-6
M. Wt: 191.65 g/mol
InChI Key: UPMJOZIDQGBLDI-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethylquinoline is a chemical compound with the molecular formula C11H10ClN . It has a molecular weight of 191.65 g/mol . The IUPAC name for this compound is 2-chloro-4,6-dimethylquinoline .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4,6-dimethylquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a chlorine atom attached to the second carbon atom and methyl groups attached to the fourth and sixth carbon atoms of the quinoline ring .


Physical And Chemical Properties Analysis

2-Chloro-4,6-dimethylquinoline has a molecular weight of 191.65 g/mol and a complexity of 183 . It has a topological polar surface area of 12.9 Ų and a heavy atom count of 13 . The compound is covalently bonded and is canonicalized .

Scientific Research Applications

Anticancer Activity

2-Chloro-4,6-dimethylquinoline has been identified as a core structure in the synthesis of compounds with potential anticancer properties . The quinoline nucleus is a common motif in many pharmacologically active compounds, and its derivatives are being explored for their ability to inhibit cancer cell growth and proliferation.

Antimicrobial and Antituberculosis Agents

Quinoline derivatives, including 2-Chloro-4,6-dimethylquinoline, are studied for their antimicrobial activities . They have shown promise in combating various bacterial strains, including those causing tuberculosis, making them valuable in the development of new antimicrobial agents.

Anti-Inflammatory Properties

The compound’s derivatives are also being researched for their anti-inflammatory effects . This application is particularly relevant in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory medications.

Cardiovascular Therapeutics

Research indicates that quinoline derivatives can have cardiovascular applications . They may contribute to the creation of drugs that manage heart conditions by affecting blood flow and heart muscle function.

Green Chemistry Synthesis

2-Chloro-4,6-dimethylquinoline is used in green chemistry practices as it can be synthesized through eco-friendly methods . This includes solvent-free reactions and the use of safe, reusable catalysts, aligning with the principles of sustainable and responsible chemical production.

Material Science

In material science, this compound is utilized for its chemical properties to develop new materials with specific desired characteristics . Its derivatives can be used in creating advanced materials for various industrial applications.

Analytical Chemistry

This quinoline derivative is also significant in analytical chemistry, where it may be used as a reagent or a building block in the synthesis of more complex molecules for analytical purposes .

Drug Discovery and Development

Lastly, 2-Chloro-4,6-dimethylquinoline plays a crucial role in drug discovery and development . Its structure is a key component in the design of new drugs, with a wide range of therapeutic potentials, from antiviral to antihypertensive agents.

properties

IUPAC Name

2-chloro-4,6-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-3-4-10-9(5-7)8(2)6-11(12)13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMJOZIDQGBLDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345603
Record name 2-Chloro-4,6-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6-dimethylquinoline

CAS RN

3913-18-6
Record name 2-Chloro-4,6-dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3913-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,6-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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